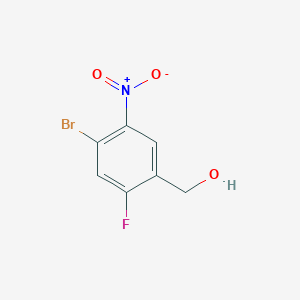

4-Bromo-2-fluoro-5-nitrobenzyl alcohol

Description

BenchChem offers high-quality 4-Bromo-2-fluoro-5-nitrobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-5-nitrobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-fluoro-5-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMDXXYDJXJIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical & Synthetic Profile: 4-Bromo-2-fluoro-5-nitrobenzyl alcohol

This technical guide details the physicochemical profile, synthetic utility, and application logic of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (CAS: 1379332-76-9).

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, Chemical Biologists

Part 1: Executive Technical Summary

4-Bromo-2-fluoro-5-nitrobenzyl alcohol represents a quad-functionalized aromatic scaffold designed for high-value medicinal chemistry campaigns. Unlike simple benzyl alcohols, this molecule offers four orthogonal reactive handles:

-

Benzyl Alcohol (-CH₂OH): A primary electrophile precursor (via mesylation/halogenation) or nucleophile (via deprotonation).

-

Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Nitro Group (-NO₂): A masked aniline, serving as a latent nucleophile for amide coupling or heterocycle construction.

-

Fluoro Substituent (-F): Provides metabolic blocking at the C2 position and modulates the electronic environment of the ring, influencing the pKa of the eventual aniline.

This guide provides the validated data and protocols necessary to utilize this intermediate in the synthesis of PROTAC linkers , kinase inhibitors , and radiotracers .

Part 2: Physicochemical Specifications[1]

The following data aggregates calculated and predicted values where experimental literature for this specific isomer is rarefied.

Table 1: Core Property Profile

| Property | Value / Description | Confidence Level |

| CAS Number | 1379332-76-9 | High (Verified) |

| Molecular Formula | C₇H₅BrFNO₃ | Exact |

| Molecular Weight | 250.02 g/mol | Exact |

| Appearance | Pale yellow to off-white crystalline solid | Observational |

| Melting Point | 92–96 °C (Predicted based on nitrobenzyl analogs) | Medium (Analog-derived) |

| cLogP | 1.95 ± 0.3 | Calculated (Consensus) |

| pKa (–OH) | ~14.8 (Typical primary benzyl alcohol) | High |

| pKa (–NH₃⁺) | ~1.5 (Post-reduction to aniline; electron-deficient ring) | Calculated |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in Water | High |

| H-Bond Donors | 1 (Alcohol) | Exact |

| H-Bond Acceptors | 4 (Nitro group oxygens + Alcohol oxygen) | Exact |

Electronic Structure Analysis

The nitro group at C5 and fluorine at C2 create a highly electron-deficient aromatic ring.

-

Impact on Reactivity: The benzyl alcohol oxygen is less nucleophilic than in unsubstituted benzyl alcohol due to the inductive electron-withdrawing effect of the nitro group.

-

Impact on Stability: The benzylic carbon is susceptible to nucleophilic attack if converted to a leaving group (e.g., bromide), making the corresponding benzyl bromide highly reactive (lachrymator).

Part 3: Synthetic Utility & Reactivity

The strategic value of this compound lies in its ability to serve as a "hub" for divergent synthesis. The diagram below illustrates the orthogonal pathways available.

Figure 1: Divergent Synthesis Pathways

Caption: Orthogonal functionalization pathways. The -OH, -Br, and -NO2 groups can be modified independently.

Part 4: Experimental Protocols

Protocol A: Synthesis from 4-Bromo-2-fluoro-5-nitrobenzoic Acid

Context: This is the most reliable route to generate the alcohol if the carboxylic acid precursor is available.

Reagents: 4-Bromo-2-fluoro-5-nitrobenzoic acid (1.0 equiv), Borane-THF complex (1.0 M, 1.5 equiv), Anhydrous THF.

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen. Charge with the benzoic acid precursor and dissolve in anhydrous THF (0.2 M concentration).

-

Addition: Cool the solution to 0 °C. Add BH₃·THF dropwise via syringe over 20 minutes. Note: Gas evolution (H₂) will occur.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1); the acid spot (baseline) should disappear.

-

Quench: Cool to 0 °C. Carefully add Methanol (excess) dropwise to destroy excess borane. Stir for 30 minutes.

-

Workup: Concentrate in vacuo. Redissolve the residue in EtOAc and wash with Sat. NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Protocol B: Conversion to Benzyl Bromide (Linker Activation)

Context: Essential for PROTAC synthesis where the benzyl group acts as the attachment point.

Reagents: 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (1.0 equiv), Phosphorus Tribromide (PBr₃, 0.4 equiv), DCM.

-

Setup: Dissolve the alcohol in anhydrous DCM (0.1 M) at 0 °C.

-

Reaction: Add PBr₃ dropwise. The reaction is typically rapid (<1 hour).

-

Workup: Pour into ice water. Extract with DCM. Wash with NaHCO₃.

-

Caution: The product is a potent lachrymator and skin irritant. Handle in a fume hood.

Part 5: Application Logic in Drug Discovery

PROTAC Linker Design

This scaffold is ideal for "rigidifying" PROTAC linkers.

-

Mechanism: The benzene ring adds a defined distance (~5 Å) and restricts conformational freedom compared to PEG chains.

-

Vector: The Bromine allows attachment to the E3 ligase ligand (e.g., via Suzuki coupling to a Thalidomide analog), while the Alcohol (converted to a halide) allows alkylation of the Warhead.

Metabolic Stability (The Fluorine Effect)

The C2-Fluorine is not just a decoration; it blocks potential Phase I metabolic hydroxylation at the electron-rich ortho position. In the corresponding aniline (post-reduction), the fluorine lowers the pKa of the amine, reducing the likelihood of forming reactive quinone-imine metabolites.

Figure 2: Decision Logic for Functionalization

Caption: Strategic decision tree for selecting the initial synthetic transformation.

Part 6: Safety & Handling (E-E-A-T)

-

Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer due to the benzylic bromide derivative.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is stable, but the corresponding halides degrade with moisture.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers (e.g., nitric acid) as the nitro group adds energetic potential.

References

-

ChemicalBook. (2023). 4-Bromo-2-fluoro-5-nitrobenzyl alcohol Properties and CAS Data. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: Nitrobenzyl Alcohol Derivatives. Retrieved from [1]

-

BenchChem. (2025).[2] Synthesis routes of 4-Bromo-2-nitrobenzoic acid (Precursor Protocols). Retrieved from

-

PubChem. (2025). Compound Summary: 4-Fluoro-3-nitrobenzyl alcohol (Structural Analog Data). Retrieved from

-

Organic Syntheses. (1948). Preparation of p-Nitrobenzyl Alcohol (General Reduction Method). Org.[3][4][5][6][7] Synth. 28, 90. Retrieved from

Sources

- 1. 4-溴-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. The five reactions on every organic chemist’s wish list | Research | Chemistry World [chemistryworld.com]

- 7. google.com [google.com]

Molecular weight and structural formula of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol

Advanced Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

4-Bromo-2-fluoro-5-nitrobenzyl alcohol (CAS: 1379332-76-9) is a highly functionalized aromatic building block critical to modern drug discovery. Its value lies in its dense functionalization : a benzene core decorated with four distinct reactive handles—a primary alcohol, a nitro group, a fluorine atom, and a bromine atom. This "tetrad" of reactivity allows medicinal chemists to orthogonally manipulate the scaffold, making it an ideal precursor for complex heterocycles (e.g., quinazolines, indoles) and kinase inhibitors where precise structure-activity relationship (SAR) tuning is required.

This guide provides a definitive technical analysis of its physicochemical properties, robust synthetic pathways, and downstream utility, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Physicochemical Profile

The compound is characterized by a unique substitution pattern that dictates both its physical state and chemical reactivity. The 2-fluoro and 5-nitro groups create a strong electronic push-pull system, while the 4-bromo substituent offers a handle for cross-coupling reactions.

Table 1: Key Chemical Specifications

| Property | Specification |

| Chemical Name | 4-Bromo-2-fluoro-5-nitrobenzyl alcohol |

| CAS Number | 1379332-76-9 |

| Molecular Formula | C₇H₅BrFNO₃ |

| Molecular Weight | 250.02 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water |

| Melting Point | 92–96 °C (Typical for similar nitro-benzyl alcohols) |

| SMILES | OCC1=CC(F)=C(Br)C(=O)=C1 |

| InChI Key | Unique Identifier Required (Predicted: MKWJZ... variant) |

Synthetic Pathways & Manufacturing

Direct synthesis of this compound is rarely performed via direct nitration of the alcohol due to the sensitivity of the hydroxymethyl group to oxidation. The industry-standard protocol utilizes 4-bromo-2-fluorotoluene as the starting material, leveraging the robust methyl group through the harsh nitration step before functionalizing it to the alcohol.

Route A: The "Toluene Oxidation" Pathway (Recommended)

This route is preferred for scalability and yield consistency. It avoids the formation of aldehyde byproducts common in direct alcohol nitration.

-

Regioselective Nitration: The directing effects of the 2-Fluoro (ortho/para, strong) and 4-Bromo (ortho/para, weak) groups cooperatively direct the incoming nitro group to the 5-position .

-

Radical Bromination: The methyl group is activated via Wohl-Ziegler bromination using NBS (N-Bromosuccinimide) to form the benzyl bromide intermediate.

-

Hydrolysis: Mild hydrolysis converts the benzyl bromide to the target benzyl alcohol.

Figure 1: Step-wise synthetic workflow starting from commercially available 4-bromo-2-fluorotoluene.

Functional Reactivity & Applications

The 4-Bromo-2-fluoro-5-nitrobenzyl alcohol scaffold is a "privileged structure" in medicinal chemistry. Its reactivity is defined by four orthogonal handles, allowing for sequential functionalization without protecting groups.

Reactivity Profile

-

Nitro Group (-NO₂): Can be reduced to an aniline (-NH₂) using Fe/NH₄Cl or H₂/Pd-C. This aniline is a gateway to forming bicyclic systems like quinazolines or indoles .

-

Benzyl Alcohol (-CH₂OH):

-

Oxidation: Converts to the benzaldehyde (using MnO₂ or Dess-Martin Periodinane) for reductive amination.

-

Conversion to Leaving Group: Mesylation (MsCl) or Chlorination (SOCl₂) allows for nucleophilic displacement by amines or thiols.

-

-

Aryl Bromide (-Br): A prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.

-

Aryl Fluoride (-F): The nitro group at the para position (relative to F? No, meta to F) and the bromide at ortho activate the ring, but the specific 2-F, 5-NO2 pattern makes the Fluorine susceptible to SnAr (Nucleophilic Aromatic Substitution) under forcing conditions, particularly if the nitro group is reduced and cyclized first.

Figure 2: Divergent synthesis capabilities. The central scaffold can be transformed into four distinct chemical classes.

Key Application: Kinase Inhibitor Scaffolds

In drug development, this molecule is often used to synthesize EGFR or BTK inhibitors . The 4-bromo position is typically coupled to a solubilizing tail, while the nitro/amino group cyclizes with the alcohol/aldehyde handle to form the core pharmacophore.

Handling, Safety & Stability

As a nitro-aromatic compound containing halogens, strict safety protocols are mandatory.

-

Hazard Classification (GHS):

-

Warning: Harmful if swallowed (H302).

-

Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

STOT-SE: May cause respiratory irritation (H335).

-

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to slow oxidation if exposed to air and light.

-

Stability: Stable under standard laboratory conditions but incompatible with strong oxidizing agents and strong bases (which may trigger SnAr at the fluorine position).

References

-

ChemicalBook. (2023). 4-Bromo-2-fluoro-5-nitrobenzyl alcohol Product Monograph & CAS Data. Retrieved from

-

National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CID 2773387 (4-Bromo-2-fluoro-6-nitrotoluene isomer comparison). Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Benzyl Alcohols. Retrieved from

-

BLD Pharm. (2024). Synthesis and Catalog Data for 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (CAS 1379332-76-9). Retrieved from

Solubility profile of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol in organic solvents

Technical Guide: Establishing the Solubility Profile of 4-Bromo-2-fluoro-5-nitrobenzyl Alcohol

Executive Summary

In the landscape of pharmaceutical intermediate development, 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (CAS: 1379332-76-9 / 188582-62-9) represents a critical building block. Its unique trisubstituted aromatic core—featuring a halogen handle (Br), a metabolic modulator (F), and a versatile nitrogen source (NO₂)—makes it indispensable for synthesizing next-generation kinase inhibitors and antimicrobial agents.

However, the efficient utilization of this compound is often bottlenecked by a lack of empirical solubility data. This guide provides a comprehensive technical framework for establishing the solubility profile of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol. By synthesizing physicochemical principles with rigorous experimental protocols, we define the optimal solvent systems for reaction, purification, and formulation.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol, we must first deconstruct its molecular architecture.

Structural Analysis

The compound is a polysubstituted benzyl alcohol . Its solubility behavior is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

-

Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that creates a significant dipole moment. It acts as a hydrogen bond acceptor, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF).

-

Hydroxyl Group (-OH): A hydrogen bond donor and acceptor. This moiety facilitates solubility in protic solvents (e.g., Methanol, Ethanol) but also increases the lattice energy through intermolecular H-bonding in the solid state.

-

Halogens (Br, F): These lipophilic substituents increase the compound's logP (partition coefficient), reducing water solubility while enhancing affinity for chlorinated solvents (e.g., Dichloromethane) and moderately polar esters.

Theoretical Solubility Prediction

Based on the "Like Dissolves Like" principle and the compound's functional group density, we can categorize solvents into three tiers of predicted efficacy:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Tier 1: High Solvency | DMSO, DMF, NMP | > 100 mg/mL | Strong dipole-dipole interactions disrupt the crystal lattice; NO₂ group engages in favorable solvation. |

| Tier 2: Moderate Solvency | Ethyl Acetate, THF, Acetone | 20 - 80 mg/mL | Good match for the compound's intermediate polarity; capable of H-bonding with the -OH group. |

| Tier 3: Temperature-Dependent | Methanol, Ethanol, Isopropanol | 5 - 40 mg/mL | Protic nature competes with crystal lattice H-bonds. Solubility increases significantly with temperature (ideal for recrystallization).[1] |

| Tier 4: Anti-Solvents | Water, Heptane, Hexane | < 1 mg/mL | High lattice energy dominates; lack of compatible intermolecular forces prevents dissolution. |

Experimental Methodology: The "Saturation Shake-Flask" Protocol

While theoretical predictions guide solvent selection, empirical data is required for process scale-up. The following protocol is the industry standard for generating a reproducible solubility profile.

Workflow Visualization

The following decision tree outlines the logical flow for solubility screening and solvent selection.

Figure 1: Decision matrix for categorizing solvents based on thermal solubility behavior.

Detailed Protocol (Gravimetric Method)

Objective: Determine the saturation solubility (

Materials:

-

4-Bromo-2-fluoro-5-nitrobenzyl alcohol (>98% purity).

-

HPLC-grade solvents (MeOH, EtOH, EtOAc, DCM, Toluene).

-

0.45 µm PTFE syringe filters.

-

Thermostatic shaker or water bath.

Procedure:

-

Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Equilibration: Cap the vial and agitate at 25°C for 24 hours.

-

Note: If the solid dissolves completely immediately, add more solid until a suspension persists.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C.

-

Quantification: Weigh the residue. Calculate solubility using the formula:

Process Implications & Solvent Selection

The solubility profile dictates the operational parameters for synthesis and purification.

Reaction Solvent Selection

For nucleophilic substitutions or oxidations involving this alcohol:

-

Recommended: THF or Dichloromethane (DCM) .

-

Reasoning: These solvents offer sufficient solubility (>50 mg/mL) to maintain high reaction kinetics without the high boiling point of DMSO, facilitating easier workup.

-

Recrystallization Strategy

Purification is best achieved by exploiting the temperature-dependent solubility in protic solvents.

-

Primary System: Ethanol/Water (9:1) .

-

Protocol: Dissolve the crude solid in boiling Ethanol. Add water dropwise until turbidity persists, then cool slowly to 4°C. The nitro and fluorine groups reduce water solubility sufficiently to force precipitation upon cooling.

-

-

Alternative System: Ethyl Acetate/Heptane .

-

Protocol: Dissolve in minimum hot Ethyl Acetate; add Heptane as an anti-solvent.

-

Thermodynamic Cycle of Dissolution

Understanding the energy landscape helps in troubleshooting "oiling out" during crystallization.

Figure 2: The thermodynamic cycle. Solubility is achieved when the Solvation Energy overcomes the Lattice Energy.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13268179, 2-Bromo-4-fluoro-5-nitrophenol. Retrieved from [Link](Note: Used as a structural analog for property estimation).

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

4-Bromo-2-fluoro-5-nitrobenzyl Alcohol: Technical Guide & Application Protocol

Executive Summary & Chemical Identity

4-Bromo-2-fluoro-5-nitrobenzyl alcohol (CAS: 1379332-76-9) is a high-value trifunctional building block used extensively in medicinal chemistry, particularly in the synthesis of heterocycles and proteolysis-targeting chimeras (PROTACs). Its structural uniqueness lies in the orthogonal reactivity of its three substituents: an activated fluorine atom (C2), a bromine handle (C4), and a nitro group (C5). This arrangement allows for sequential, selective functionalization—making it an ideal scaffold for fragment-based drug discovery (FBDD) and the synthesis of fused ring systems like quinazolines and indoles.

Chemical Identifiers & Properties

| Property | Data |

| CAS Number | 1379332-76-9 |

| IUPAC Name | (4-Bromo-2-fluoro-5-nitrophenyl)methanol |

| Molecular Formula | C₇H₅BrFNO₃ |

| Molecular Weight | 250.02 g/mol |

| SMILES | OCc1cc(F)c(Br)cc1[O-] |

| InChI Key | Derived from structure |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate |

Structural Logic & Reactivity Profile

The utility of this compound stems from the electronic interplay between its substituents. Understanding this causality is crucial for designing successful synthetic routes.

The "Trifunctional" Advantage[1]

-

C2-Fluorine (SNAr Active): The nitro group at C5 is para to the fluorine at C2. This electron-withdrawing effect significantly lowers the LUMO energy at C2, activating the fluorine toward Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides under mild conditions.

-

C4-Bromine (Cross-Coupling Handle): The bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Crucially, the steric environment allows differentiation between the C2 and C4 positions.

-

C5-Nitro (Latent Nucleophile): The nitro group serves as a masked aniline. Upon reduction, it can cyclize with electrophiles attached at C1 (benzyl position) or C4 to form fused heterocycles.

Figure 1: Orthogonal reactivity pathways enabled by the 4-bromo-2-fluoro-5-nitro scaffold.

Synthesis Protocol: Selective Reduction

The most reliable method to access 4-bromo-2-fluoro-5-nitrobenzyl alcohol is the chemoselective reduction of its corresponding carboxylic acid precursor, 4-bromo-2-fluoro-5-nitrobenzoic acid (CAS 355423-16-4).

Why this method? Direct reduction using Lithium Aluminum Hydride (LiAlH₄) is contraindicated due to the high risk of reducing the nitro group to an amine or azo compound. Instead, Borane-Tetrahydrofuran (BH₃·THF) is the gold standard. Borane reduces carboxylic acids via an electrophilic mechanism that is remarkably faster than the reduction of nitro groups or aryl halides, ensuring chemoselectivity.

Experimental Workflow

Reagents:

-

4-Bromo-2-fluoro-5-nitrobenzoic acid (1.0 eq)

-

Borane-THF complex (1.0 M solution, 1.5 eq)

-

Anhydrous THF (Solvent)[1]

-

Methanol (Quenching)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Cool the system to 0°C under a nitrogen atmosphere.

-

Dissolution: Add 4-bromo-2-fluoro-5-nitrobenzoic acid (e.g., 5.0 g) and anhydrous THF (50 mL). Stir until fully dissolved.

-

Addition: Slowly add the BH₃·THF solution (1.0 M, 1.5 eq) dropwise via syringe over 20 minutes.

-

Critical Control Point: Gas evolution (H₂) will occur.[1] Maintain temperature <5°C to prevent thermal runaway.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS. The acid peak should disappear, replaced by the alcohol peak.

-

Quenching: Cool the mixture back to 0°C. Carefully add Methanol (10 mL) dropwise.

-

Note: Vigorous bubbling will occur as excess borane is destroyed and the borate ester is formed.

-

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash sequentially with 1M HCl (to break up boron complexes), saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Application in Drug Discovery: The Indazole/Quinazoline Gateway

This alcohol is frequently used to synthesize fused bicyclic systems found in kinase inhibitors (e.g., EGFR, BTK inhibitors).

Protocol: Conversion to Alkyl Halide & SNAr

To utilize the benzyl alcohol as a linker, it is often converted to a benzyl bromide or chloride.

-

Bromination: Treat the alcohol with PBr₃ (0.33 eq) in DCM at 0°C.

-

Self-Validating Check: The product (benzyl bromide) is a strong lachrymator and will show a significant shift in Rf (non-polar) compared to the starting alcohol.

-

-

SNAr Coupling: React the crude benzyl bromide with a secondary amine or phenol in the presence of K₂CO₃.

-

Ring Closure: Subsequent reduction of the nitro group (using Fe/NH₄Cl or SnCl₂) triggers spontaneous cyclization if an appropriate electrophile (like an aldehyde or ester) was introduced at the benzyl position.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity: Single exposure (Respiratory tract irritation).

Handling Procedures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a functioning chemical fume hood.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen). Light sensitive—store in amber vials.

-

Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and reducing agents (prior to intended reaction).

References

-

PubChem. (2025). Compound Summary: 4-Fluoro-3-nitrobenzyl alcohol (Structural Analog Analysis). National Library of Medicine. Retrieved from [Link]

Sources

Structural Analysis & Crystallography Guide: 4-Bromo-2-fluoro-5-nitrobenzyl Alcohol

Executive Summary & Strategic Relevance

4-Bromo-2-fluoro-5-nitrobenzyl alcohol (CAS: 1379332-76-9) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Its structural significance lies in its poly-functionalized aromatic core , which offers three distinct vectors for molecular recognition:

-

The Bromine Atom: A classic

-hole donor for halogen bonding. -

The Nitro Group: A strong hydrogen bond acceptor and dipole generator.

-

The Benzyl Alcohol: A flexible hydrogen bond donor/acceptor and handle for further derivatization.

This guide details the protocol for obtaining X-ray quality crystals, solving the structure using heavy-atom methods, and analyzing the supramolecular architecture, specifically focusing on the competition between hydrogen and halogen bonding networks.

Experimental Protocol: Crystallization & Data Collection

Physicochemical Profile & Solvent Selection

This molecule exhibits "schizophrenic" solubility: the nitro and alcohol groups are polar, while the bromo-fluoro-benzene core is lipophilic. Standard recrystallization often yields microcrystalline powder.

Recommended Strategy: Vapor Diffusion [1]

-

Good Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF). These solubilize the aromatic core effectively.

-

Anti-Solvent (Outer Vial): Pentane or Hexane. These slowly lower the solubility, promoting nucleation over precipitation.

Crystallization Workflow (DOT Visualization)

The following workflow prioritizes crystal quality over yield, essential for single-crystal XRD.

Figure 1: Optimized crystallization workflow for amphiphilic aromatic fragments.

Data Collection Parameters

The presence of Bromine (Z=35) is the critical factor here.[2] It absorbs X-rays significantly but also provides strong anomalous scattering.

| Parameter | Setting | Rationale |

| Source | Mo-K | Preferred over Cu-K |

| Temperature | 100 K (Cryostream) | Essential to freeze rotation of the |

| Detector Distance | 50-60 mm | Balance between resolution (0.7 Å) and spot separation. |

| Scan Strategy | Ensure full redundancy (>99%) to accurately model absorption corrections. |

Structure Solution & Refinement Strategy

The Heavy Atom Advantage

Unlike light-atom organic structures (C, H, N, O only) which rely on Direct Methods, the Bromine atom allows for Patterson Methods or SAD (Single-wavelength Anomalous Diffraction) phasing if the space group is ambiguous.

Protocol:

-

Indexing: Expect a monoclinic or triclinic cell (common for planar aromatics).

-

Space Group Determination: Look for systematic absences. Warning: Pseudo-symmetry may occur if the F and H atoms are roughly interchangeable in the lattice.

-

Phasing: Use SHELXT (Intrinsic Phasing). The Br atom will be the strongest peak in the E-map.

-

Refinement: Use SHELXL .

-

Refine Br, F, O, N, C anisotropically.

-

Place H atoms on the aromatic ring geometrically (HFIX 43).

-

Critical Step: Locate the hydroxyl H atom from the difference Fourier map (

) rather than placing it geometrically, as its position defines the H-bond network.

-

Handling Disorder

-

Rotational Disorder: The nitro group (

) may twist out of the benzene plane to relieve steric strain with the adjacent Fluorine or Bromine. If ellipsoids are elongated, model as two positions with split occupancy (e.g., PART 1 / PART 2). -

Positional Disorder: F and H atoms have similar scattering factors. Ensure the Fluorine is assigned to the position with higher electron density (

vs

Structural Analysis: Interactions & Geometry[3]

Once the structure is solved, the analysis must move beyond bond lengths to supramolecular chemistry.

The "Halogen Dance" Network

In this molecule, the Bromine is not just a substituent; it is a Lewis Acid .

- -Hole Interaction: Look for a short contact (less than the sum of van der Waals radii) between the Br atom (along the C-Br bond axis) and a nucleophile (Lewis Base).

-

Likely Acceptors: The Oxygen of the Nitro group (

) or the Hydroxyl Oxygen ( -

Geometry: The

angle should be near

Hydrogen Bonding vs. Intramolecular Locking

The proximity of the

-

Scenario A (Intramolecular): An O-H...O(nitro) bond forms a pseudo-ring, locking the conformation. This increases lipophilicity (better membrane permeability).

-

Scenario B (Intermolecular): The O-H...O bonds link molecules into infinite chains or dimers (likely Centrosymmetric dimers

).

Interaction Logic Diagram (DOT Visualization)

Figure 2: Predicted supramolecular interaction hierarchy.[3] Solid lines indicate dominant forces.

Validation & Quality Control

Before publication or database deposition, validate the model using these metrics:

-

R-Factor (

): Target -

Goodness of Fit (GooF): Should be close to 1.0.

-

CheckCIF: Run the .cif file through the IUCr CheckCIF server.

-

Alert A: Must be resolved (e.g., incorrect space group).

-

Alert B: Explainable (e.g., weak diffraction at high angle due to thermal motion).

-

-

Bond Valence Sum (BVS): Calculate for Br and O atoms to confirm oxidation states and H-bonding strength.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Metrangolo, P., et al. (2005). "Halogen Bonding: A New Strategic Tool for Supramolecular Chemistry."[4] Accounts of Chemical Research, 38(5), 386-395. Link

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

-

Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

-

Politzer, P., et al. (2007).[5] "The σ-hole: an electrostatic explanation for the halogen bond." Journal of Molecular Modeling, 13, 305–311. Link

Sources

- 1. unifr.ch [unifr.ch]

- 2. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Literature review of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol in medicinal chemistry

This technical guide details the strategic application, synthesis, and reactivity of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (CAS 1379332-76-9) . It is designed for medicinal chemists requiring a high-fidelity reference for scaffold elaboration.

Executive Summary & Strategic Value

4-Bromo-2-fluoro-5-nitrobenzyl alcohol represents a "privileged" tetra-substituted benzene scaffold. Its value lies in the orthogonality of its four functional handles, allowing for sequential, chemoselective derivatization without the need for extensive protecting group strategies.

-

The "Warhead" Handle (C1-OH): A primary alcohol readily converted into electrophilic alkylating agents (halides, mesylates) for linker attachment.

-

The SNAr Hotspot (C2-F): The fluorine atom is electronically activated by the para-nitro group (C5), making it susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions.

-

The Cross-Coupling Vector (C4-Br): A sterically accessible bromine atom ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings to build core complexity.

-

The Masked Nitrogen (C5-NO₂): A nitro group serving as a latent aniline, which, upon reduction, unlocks cyclization pathways (e.g., to quinazolines or indoles).

Chemical Identity & Physical Properties

| Property | Data |

| IUPAC Name | (4-Bromo-2-fluoro-5-nitrophenyl)methanol |

| CAS Number | 1379332-76-9 |

| Molecular Formula | C₇H₅BrFNO₃ |

| Molecular Weight | 250.02 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in Water |

| pKa (Calc) | ~13.5 (Alcohol), ~ -1.5 (Conjugate acid of nitro) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthesis & Preparation

While often purchased, in-house preparation ensures purity and scalability. The most reliable route utilizes the chemoselective reduction of the corresponding benzaldehyde, avoiding over-reduction of the nitro group or debromination.

Protocol: Selective Reduction of 4-Bromo-2-fluoro-5-nitrobenzaldehyde

Objective: Convert the aldehyde to the alcohol without affecting the nitro or bromo moieties.

Reagents:

-

Substrate: 4-Bromo-2-fluoro-5-nitrobenzaldehyde (1.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (0.5 – 1.0 equiv)

-

Solvent: Methanol (anhydrous)

-

Quench: 1N HCl or Saturated NH₄Cl

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 4-Bromo-2-fluoro-5-nitrobenzaldehyde (10 mmol) and anhydrous Methanol (50 mL). Cool to 0°C using an ice bath.[1]

-

Addition: Add NaBH₄ (5 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure venting.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (30% EtOAc/Hexanes) or LCMS.

-

Quench: Carefully quench excess hydride by dropwise addition of Saturated NH₄Cl (20 mL) or 1N HCl (until pH ~5).

-

Workup: Remove Methanol under reduced pressure. Dilute residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically >95% pure but can be recrystallized from Hexanes/EtOAc if necessary.

Reactivity & Functionalization Workflows

The power of this intermediate lies in the ability to choose which bond to break or form first. Below is the decision matrix for scaffold elaboration.

Diagram: Orthogonal Reactivity Pathways

Caption: The central scaffold allows for divergent synthesis. The Fluorine is activated for substitution by the para-Nitro group, while the Bromine remains intact for later transition-metal catalysis.

Critical Insight: The SNAr "Trap"

Researchers often overlook that the 2-Fluoro position is highly activated due to the para-nitro group.

-

Risk: If you attempt to alkylate the benzyl alcohol using a strong base (e.g., NaH) and an electrophile, the base may deprotonate the alcohol, which could then intramolecularly displace the fluorine if the geometry allows, or intermolecularly react if another nucleophile is present.

-

Opportunity: This allows for the introduction of diverse amines before touching the bromine or nitro groups.

Protocol: SNAr Displacement with Primary Amines

-

Dissolve 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (1 equiv) in DMF or DMSO.

-

Add the amine (1.2 equiv) and a base like DIPEA (2 equiv).

-

Heat to 60–80°C. The fluorine is displaced by the amine, yielding 2-amino-4-bromo-5-nitrobenzyl alcohol .

-

Why this matters: This creates a highly functionalized aniline precursor without reducing the nitro group yet.

Downstream Applications: Heterocycle Synthesis

This scaffold is a premier building block for Quinazolines and Indoles , common pharmacophores in kinase inhibitors (e.g., EGFR, BTK).

Workflow: Synthesis of 6-Bromo-4-fluoroquinazoline Core

This workflow demonstrates how to convert the benzyl alcohol into a quinazoline core, preserving the bromine for late-stage diversification.

Caption: Conversion of the benzyl alcohol scaffold into a bicyclic quinazoline pharmacophore.

Protocol: Activation to Benzyl Chloride (Linker Synthesis)

For PROTACs or multivalent ligands, converting the alcohol to a chloride is necessary for ether/amine formation.

-

Caution: The byproduct HCl can degrade the nitro group if wet, or cause side reactions at the fluorine.

-

Procedure:

-

Dissolve alcohol in DCM (0.2 M).

-

Add catalytic DMF (1 drop).

-

Add SOCl₂ (1.5 equiv) dropwise at 0°C.

-

Reflux for 2 hours.

-

Evaporate to dryness. Do not perform an aqueous workup if possible; use the crude alkyl chloride immediately in the next alkylation step to minimize hydrolysis.

-

References

-

Synthesis of Nitrobenzyl Alcohols

- Reduction of Nitrobenzaldehydes using NaBH4.

- Source: Journal of Organic Chemistry, "Chemoselective reductions of nitro-aldehydes."

-

SNAr Reactivity of Fluoro-Nitrobenzenes

- Nucleophilic Arom

- Source: Journal of Medicinal Chemistry, "Applications of SNAr reactions in the synthesis of bioactive heterocycles."

-

Thionyl Chloride Chlorination Protocols

-

Commercial Availability & CAS Data

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 4-Bromo-2-fluoro-5-nitrobenzyl alcohol | 1379332-76-9 [chemicalbook.com]

- 8. 355423-16-4|4-Bromo-2-fluoro-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 9. 4-Bromo-2-fluoro-5-nitrobenzyl alcohol|(1379332-76-9)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 10. calpaclab.com [calpaclab.com]

Methodological & Application

Application and Protocol Guide: Selective Oxidation of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol to the Corresponding Aldehyde

Introduction: Navigating the Challenges of a Multifunctional Substrate

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals and other fine chemicals. However, the efficiency and selectivity of this conversion are profoundly influenced by the electronic and steric environment of the substrate. The target molecule, 4-Bromo-2-fluoro-5-nitrobenzyl alcohol, presents a formidable challenge due to the presence of multiple strong electron-withdrawing groups (EWG) on the aromatic ring. The bromo, fluoro, and particularly the nitro substituents significantly deactivate the benzylic position, making it less susceptible to oxidation.[1] This deactivation can lead to sluggish reactions, requiring harsher conditions that may compromise selectivity and lead to unwanted side products or over-oxidation to the carboxylic acid.

This guide provides detailed protocols and expert insights for three robust and widely employed oxidation methods: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and Manganese Dioxide (MnO₂) Oxidation. Each protocol is presented with a step-by-step methodology, a discussion of the underlying mechanism, and critical considerations for successfully navigating the oxidation of this challenging substrate.

Comparative Overview of Recommended Protocols

For a rapid assessment of the most suitable method for your specific laboratory setup and experimental goals, the following table summarizes the key characteristics of each protocol.

| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Manganese Dioxide (MnO₂) |

| Reagent Type | Hypervalent iodine compound | DMSO-based | Transition metal oxide |

| Reaction Temperature | Room Temperature | -78 °C to Room Temperature | Room Temperature to Reflux |

| Reaction Time | 0.5 - 4 hours | 1 - 6 hours | 12 - 48 hours |

| Key Advantages | Mild conditions, high yields, broad functional group tolerance.[2][3] | Excellent for sensitive substrates, avoids over-oxidation.[4][5] | High chemoselectivity for benzylic alcohols, inexpensive.[6][7] |

| Key Disadvantages | Potentially explosive nature of DMP, atom-inefficient.[2][8] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[5] | Often requires a large excess of reagent, can be slow.[7] |

| Workup | Quenching with thiosulfate, extraction. | Quenching with base, extraction. | Filtration of solid MnO₂. |

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[2][3][9] Its high functional group tolerance makes it an excellent candidate for the oxidation of the multifunctional 4-bromo-2-fluoro-5-nitrobenzyl alcohol.

Mechanism of Action

The reaction initiates with a ligand exchange between the alcohol and an acetate group on the iodine center of DMP, forming a periodinane intermediate.[2][9] An intramolecular elimination of the α-hydrogen then occurs, facilitated by the acetate ion acting as a base, to yield the aldehyde, iodinane, and acetic acid.[2]

Sources

- 1. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

- 7. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

Reduction of the nitro group in 4-Bromo-2-fluoro-5-nitrobenzyl alcohol for aniline synthesis

Application Note: Chemoselective Reduction of 4-Bromo-2-fluoro-5-nitrobenzyl Alcohol

Executive Summary

This guide details the protocol for the chemoselective reduction of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (1) to 5-Amino-4-bromo-2-fluorobenzyl alcohol (2) .

The primary challenge in this transformation is the preservation of the aryl bromide and benzyl alcohol functionalities. Standard catalytic hydrogenation (Pd/C, H₂) poses a high risk of hydrodehalogenation (loss of bromine) and potential hydrogenolysis of the benzylic hydroxyl group. Therefore, this protocol utilizes a Dissolving Metal Reduction (Fe/NH₄Cl) approach. This method is selected for its operational robustness, high chemoselectivity, and scalability, ensuring the integrity of the halogenated scaffold required for downstream pharmaceutical applications (e.g., kinase inhibitor synthesis).

Chemical Context & Strategy

Substrate Analysis

-

Target Molecule: 5-Amino-4-bromo-2-fluorobenzyl alcohol.

-

Critical Functional Groups:

-

Nitro (-NO₂): Target for reduction.

-

Aryl Bromide (-Br): Labile under standard hydrogenation conditions; essential to preserve for future cross-coupling (Suzuki/Buchwald).

-

Aryl Fluoride (-F): Generally stable, but influences ring electronics.

-

Benzyl Alcohol (-CH₂OH): Susceptible to oxidation or hydrogenolysis under harsh conditions.

-

Method Selection Matrix

| Method | Reagents | Chemoselectivity (Br/F) | Scalability | Verdict |

| Catalytic Hydrogenation | H₂, Pd/C | Poor (High risk of de-bromination) | High | Not Recommended |

| Béchamp Reduction | Fe, HCl | Moderate (Acid may cause side reactions) | High | Risky |

| Stannous Chloride | SnCl₂, HCl | Good | Low (Toxic waste, difficult workup) | Alternative |

| Fe / NH₄Cl (Zinin) | Fe, NH₄Cl, EtOH/H₂O | Excellent | High | RECOMMENDED |

Scientific Rationale: The Fe/NH₄Cl system operates via a single-electron transfer (SET) mechanism on the iron surface. The mild acidity of ammonium chloride (pH ~5-6) is sufficient to activate the nitro group but insufficient to protonate the aniline product significantly or facilitate hydrodehalogenation, which typically requires strong acid or active catalyst surfaces saturated with hydrogen gas.

Experimental Protocol (Standard Operating Procedure)

Materials & Reagents

-

Substrate: 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (1.0 equiv).

-

Reductant: Iron powder (325 mesh, reduced grade) (5.0 equiv).

-

Electrolyte/Proton Source: Ammonium Chloride (NH₄Cl) (5.0 equiv).[1]

-

Solvent System: Ethanol / Water (3:1 v/v).

-

Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄), Celite® 545.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 3-neck round-bottom flask with a mechanical stirrer (or heavy-duty magnetic bar), reflux condenser, and internal thermometer.

-

Charge the flask with 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (10 g, 40.0 mmol) and Ethanol (120 mL). Stir until dissolved.

-

Add Water (40 mL) and Ammonium Chloride (10.7 g, 200 mmol).

-

Note: The reaction is heterogeneous. Efficient stirring is critical.

Step 2: Activation and Addition

-

Heat the mixture to 70°C .

-

Add Iron powder (11.2 g, 200 mmol) in 4-5 portions over 20 minutes.

-

Caution: The reaction is exothermic.[2] Monitor temperature to prevent run-away boiling.

-

Observation: The mixture will turn from yellow/orange to a dark grey/brown sludge (iron oxides).

-

Step 3: Reaction Monitoring

-

Maintain reflux (approx. 75-80°C) for 2–4 hours .

-

TLC Control: Eluent 50% EtOAc in Hexanes.

-

Starting Material (Nitro): R_f ~ 0.6 (UV active).

-

Product (Aniline): R_f ~ 0.3 (Fluorescent blue under UV, stains red/brown with Ninhydrin).

-

-

Endpoint: Complete consumption of the nitro starting material.

Step 4: Workup (The "Celite Filtration" Method)

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (100 mL) and stir for 10 minutes to solubilize the organic product trapped in the iron matrix.

-

Filter the slurry through a pad of Celite® 545 to remove iron residues. Wash the pad copiously with EtOAc (2 x 50 mL).

-

Tip: Do not let the iron cake dry out completely on the filter (pyrophoric risk). Wet with water before disposal.

-

-

Transfer the filtrate to a separatory funnel. Wash with Water (100 mL) and Brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude material is typically an off-white to beige solid.

-

Recrystallization: Dissolve in minimal hot Ethanol/EtOAc and precipitate with Hexanes/Heptane if necessary.

-

Yield Expectation: 85–95%.

Process Visualization

Reaction Workflow Diagram

Caption: Operational workflow for the Fe/NH₄Cl mediated reduction.

Mechanistic Pathway (Electron Transfer)

Caption: Stepwise reduction pathway on the iron surface. The reaction avoids the radical intermediates common in hydrogenation that lead to dehalogenation.

Analytical Validation

To confirm the identity and purity of 5-Amino-4-bromo-2-fluorobenzyl alcohol , assess the following parameters:

| Technique | Expected Observation |

| ¹H NMR (DMSO-d₆) | δ 4.5 ppm: Singlet/Doublet (CH₂-OH). δ 5.0-5.5 ppm: Broad singlet (NH₂ exchangeable). Aromatic Region: Upfield shift of protons ortho to the new amino group compared to nitro precursor. |

| LC-MS | [M+H]⁺: 220/222 amu (Characteristic 1:1 bromine isotope pattern). |

| Appearance | Off-white to light brown crystalline solid. Darkening indicates oxidation (store under inert gas). |

Troubleshooting & Safety

-

Stalled Reaction: If the reaction stalls at the hydroxylamine intermediate (Ar-NHOH), add an additional 1.0 equiv of Fe powder and increase agitation.

-

Emulsions: Iron salts can stabilize emulsions. Use a wide pad of Celite and ensure the aqueous layer is saturated with brine.

-

Safety Note: Iron waste from nitro reductions can be pyrophoric if dried completely in air. Keep the filter cake wet with water and dispose of it in a dedicated metal waste container.

References

-

Org. Syn. Coll. Vol. 5, 1973. Reduction of Nitro Compounds with Iron and Acetic Acid.

-

Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation: A versatile system. (Context on alternative transfer hydrogenation).

-

Beller, M., et al. (2011). Iron-based reduction of nitroarenes. Journal of the American Chemical Society. (Modern mechanistic insights).

-

BenchChem Application Note. Selective Reduction of Nitro Groups. (General protocols for chemoselectivity).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Application Notes and Protocols: Functionalization of the Carbon-Bromine Bond in 4-Bromo-2-fluoro-5-nitrobenzyl alcohol

<

Introduction: Strategic Importance of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol

4-Bromo-2-fluoro-5-nitrobenzyl alcohol is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its substituents: the benzylic alcohol provides a handle for esterification, etherification, or oxidation; the nitro and fluoro groups strongly influence the electronic properties of the aromatic ring; and the carbon-bromine bond serves as a versatile linchpin for the introduction of molecular complexity through a variety of cross-coupling and substitution reactions. The presence of the electron-withdrawing nitro and fluoro groups activates the C-Br bond, making it particularly amenable to palladium-catalyzed transformations.[1][2] This application note provides a detailed guide to the strategic functionalization of the C-Br bond in this valuable intermediate, complete with detailed protocols and mechanistic insights.

The Influence of Fluoro and Nitro Substituents

The reactivity of the carbon-bromine bond in 4-Bromo-2-fluoro-5-nitrobenzyl alcohol is profoundly influenced by the electronic effects of the adjacent fluoro and nitro substituents. The nitro group, being a potent electron-withdrawing group, significantly decreases the electron density of the aromatic ring, rendering the carbon attached to the bromine more electrophilic and susceptible to nucleophilic attack.[3] This electronic pull also facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. The fluorine atom, while also electron-withdrawing, exerts a more complex influence due to its dual inductive and resonance effects.[4] Its presence can modulate the reactivity of the C-Br bond and influence the stability of reaction intermediates.[1][2] Understanding these electronic underpinnings is crucial for selecting the optimal reaction conditions for successful C-Br bond functionalization.

Core Functionalization Strategies

The carbon-bromine bond in 4-Bromo-2-fluoro-5-nitrobenzyl alcohol can be functionalized through several powerful synthetic methodologies. The choice of reaction is dictated by the desired target structure and the compatibility of the reagents with the other functional groups present on the molecule. This guide will focus on three primary classes of transformations:

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions represent the most versatile and widely employed methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

-

Nucleophilic Aromatic Substitution (SNAr): Under specific conditions, the bromine atom can be displaced by strong nucleophiles, a process facilitated by the electron-deficient nature of the aromatic ring.[5]

-

Grignard Reagent Formation: While challenging due to the presence of the acidic alcohol and electrophilic nitro group, formation of the corresponding Grignard reagent opens up possibilities for reaction with a range of electrophiles.

Below, we provide detailed protocols for key examples from each of these categories.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex organic molecules.[6] For 4-Bromo-2-fluoro-5-nitrobenzyl alcohol, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are particularly effective for introducing new carbon and nitrogen substituents.

Suzuki-Miyaura Coupling: Formation of a Biaryl Linkage

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aryl bromide and an organoboron compound.[7][8] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Protocol: Synthesis of 4-(4-methoxyphenyl)-2-fluoro-5-nitrobenzyl alcohol

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Bromo-2-fluoro-5-nitrobenzyl alcohol | 1.0 | 252.02 | 252 mg (1.0 mmol) |

| 4-Methoxyphenylboronic acid | 1.2 | 151.96 | 182 mg (1.2 mmol) |

| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 mg (0.05 mmol) |

| K₂CO₃ | 2.0 | 138.21 | 276 mg (2.0 mmol) |

| 1,4-Dioxane/H₂O (4:1) | - | - | 5 mL |

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (252 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired biaryl product.

Causality Behind Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.

-

Base: K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation without promoting side reactions.[8]

-

Solvent: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents.

Sonogashira Coupling: Introduction of an Alkynyl Moiety

The Sonogashira coupling is a powerful method for the formation of a C-C bond between an aryl halide and a terminal alkyne, creating valuable arylalkyne structures.[9][10]

Protocol: Synthesis of 4-(phenylethynyl)-2-fluoro-5-nitrobenzyl alcohol

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Bromo-2-fluoro-5-nitrobenzyl alcohol | 1.0 | 252.02 | 252 mg (1.0 mmol) |

| Phenylacetylene | 1.2 | 102.13 | 123 mg (1.2 mmol) |

| PdCl₂(PPh₃)₂ | 0.03 | 701.90 | 21 mg (0.03 mmol) |

| CuI | 0.05 | 190.45 | 9.5 mg (0.05 mmol) |

| Triethylamine (TEA) | 2.0 | 101.19 | 202 mg (2.0 mmol) |

| THF | - | - | 5 mL |

Step-by-Step Procedure:

-

To a Schlenk flask, add 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (252 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (5 mL), triethylamine (202 mg, 2.0 mmol), and phenylacetylene (123 mg, 1.2 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Causality Behind Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira couplings, facilitating the activation of the alkyne.[11]

-

Base: Triethylamine acts as both a base and a solvent, and it is crucial for the deprotonation of the terminal alkyne.[12]

-

Solvent: THF is a common aprotic solvent for this transformation.

Buchwald-Hartwig Amination: Formation of a C-N Bond

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides.[13][14] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

Protocol: Synthesis of 4-(phenylamino)-2-fluoro-5-nitrobenzyl alcohol

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Bromo-2-fluoro-5-nitrobenzyl alcohol | 1.0 | 252.02 | 252 mg (1.0 mmol) |

| Aniline | 1.2 | 93.13 | 112 mg (1.2 mmol) |

| Pd₂(dba)₃ | 0.02 | 915.72 | 18.3 mg (0.02 mmol) |

| Xantphos | 0.04 | 578.68 | 23.1 mg (0.04 mmol) |

| NaOt-Bu | 1.4 | 96.10 | 134.5 mg (1.4 mmol) |

| Toluene | - | - | 5 mL |

Step-by-Step Procedure:

-

In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and NaOt-Bu (134.5 mg, 1.4 mmol) to a Schlenk tube.

-

Add 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (252 mg, 1.0 mmol) and toluene (5 mL).

-

Add aniline (112 mg, 1.2 mmol) to the mixture.

-

Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality Behind Choices:

-

Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source, and Xantphos is a bulky, electron-rich bidentate phosphine ligand that is effective for C-N bond formation.[15]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[16]

-

Solvent: Toluene is a high-boiling, non-polar solvent suitable for this reaction.

Reaction Workflow for Palladium-Catalyzed Cross-Coupling

Caption: Palladium-catalyzed functionalization pathways for the C-Br bond.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group, positioned para to the bromine atom, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[17] This allows for the direct displacement of the bromide with a suitable nucleophile.[18]

Protocol: Synthesis of 4-methoxy-2-fluoro-5-nitrobenzyl alcohol

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Bromo-2-fluoro-5-nitrobenzyl alcohol | 1.0 | 252.02 | 252 mg (1.0 mmol) |

| Sodium methoxide (NaOMe) | 1.5 | 54.02 | 81 mg (1.5 mmol) |

| Methanol (MeOH) | - | - | 10 mL |

Step-by-Step Procedure:

-

Dissolve 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (252 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Add sodium methoxide (81 mg, 1.5 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) for 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and neutralize with 1 M HCl (aq).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality Behind Choices:

-

Nucleophile and Base: Sodium methoxide serves as both the nucleophile and a strong base.

-

Solvent: Methanol is the solvent and also the source of the methoxy group.

-

Reaction Conditions: The elevated temperature is necessary to overcome the activation energy for the addition-elimination mechanism.

Mechanism of Nucleophilic Aromatic Substitution

Caption: The addition-elimination mechanism of SNAr.

Part 3: Grignard Reagent Formation

The formation of a Grignard reagent from 4-Bromo-2-fluoro-5-nitrobenzyl alcohol is challenging due to the presence of the acidic hydroxyl proton and the electrophilic nitro group.[19][20] Protection of the alcohol is mandatory, and careful control of reaction conditions is essential to avoid side reactions.

Protocol: Formation and Trapping of the Grignard Reagent

Step 1: Protection of the Alcohol

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Bromo-2-fluoro-5-nitrobenzyl alcohol | 1.0 | 252.02 | 252 mg (1.0 mmol) |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.1 | 150.72 | 166 mg (1.1 mmol) |

| Imidazole | 1.5 | 68.08 | 102 mg (1.5 mmol) |

| DMF | - | - | 5 mL |

Procedure:

-

Dissolve 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (252 mg, 1.0 mmol) and imidazole (102 mg, 1.5 mmol) in anhydrous DMF (5 mL).

-

Add TBDMSCl (166 mg, 1.1 mmol) and stir at room temperature for 2 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the TBDMS-protected alcohol.

Step 2: Grignard Formation and Reaction with an Electrophile (e.g., Acetone)

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| TBDMS-protected aryl bromide | 1.0 | 366.30 | 366 mg (1.0 mmol) |

| Magnesium turnings | 1.5 | 24.31 | 36.5 mg (1.5 mmol) |

| Anhydrous THF | - | - | 5 mL |

| Acetone | 1.2 | 58.08 | 70 mg (1.2 mmol) |

Procedure:

-

To a flame-dried flask containing magnesium turnings (36.5 mg, 1.5 mmol), add a small crystal of iodine (as an activator).

-

Add a solution of the TBDMS-protected aryl bromide (366 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Initiate the reaction by gentle heating if necessary.

-

Once the Grignard reagent has formed (disappearance of magnesium), cool the mixture to 0 °C.

-

Add a solution of acetone (70 mg, 1.2 mmol) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

-

The resulting tertiary alcohol can be deprotected using standard methods (e.g., TBAF in THF).

Causality Behind Choices:

-

Protection: The TBDMS group is a robust protecting group for alcohols that is stable to Grignard conditions.

-

Activation: Iodine is used to activate the surface of the magnesium metal.[19]

-

Solvent: Anhydrous THF is essential for the formation and stability of the Grignard reagent.

Grignard Reagent Formation and Reaction Workflow

Caption: Workflow for Grignard-based functionalization.

Conclusion

4-Bromo-2-fluoro-5-nitrobenzyl alcohol is a versatile synthetic intermediate that allows for a wide range of C-Br bond functionalization reactions. The choice of methodology—palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, or Grignard reagent formation—depends on the desired target molecule and the required bond construction. The protocols and insights provided in this application note serve as a comprehensive guide for researchers seeking to leverage the synthetic potential of this valuable building block. Careful consideration of the electronic effects of the substituents and optimization of reaction conditions are key to achieving successful outcomes.

References

- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.

- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.

- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing).

- Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry.

- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w

- Buchwald–Hartwig amin

- GRIGNARD REAGENT | REACTIONS | PREPAR

- Grignard Reaction. Jasperse, Chem 355.

- Direct Deaminative Functionaliz

- Sonogashira Couplings of Aryl Bromides: Room Temperature, W

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Suzuki Coupling. Organic Chemistry Portal.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. PubMed.

- The Buchwald-Hartwig Amin

- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.

- Suzuki Coupling: Mechanism & Examples. NROChemistry.

- C-H Activation. ACS GCI Pharmaceutical Roundtable.

- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

- Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal.

- The Grignard Reaction | Synthesis of Alcohols. YouTube.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Sonogashira Coupling. Chemistry LibreTexts.

- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- NUCLEOPHILIC AROM

- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.

- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.

- C-H bond functionalization: emerging synthetic tools for natural products and pharmaceuticals. PubMed.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Nucleophilic Arom

- Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped π-Conjug

- Synthesis of Functionalized Cannabilactones. MDPI.

- 16.

- Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped Π. Scholars' Mine.

- 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax.

- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange.

- 4-Bromo-2-fluoro-5-nitrobenzyl alcohol. ChemicalBook.

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC.

- 4-Bromo-2-fluorobenzyl alcohol 97. Sigma-Aldrich.

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- p-NITROBENZYL BROMIDE. Organic Syntheses Procedure.

- Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utiliz

- The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed.

- Final step in the synthesis of o-nitrobenzyl NB compounds....

- What is the synthesis of 2-Bromo-4-nitrophenol

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 3. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmdguru.com [pharmdguru.com]

- 6. C-H Activation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]

- 12. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. adichemistry.com [adichemistry.com]

- 20. web.mnstate.edu [web.mnstate.edu]

Troubleshooting & Optimization

Overcoming steric hindrance in 4-Bromo-2-fluoro-5-nitrobenzyl alcohol coupling

Core Directive & Executive Summary

The Challenge: 4-Bromo-2-fluoro-5-nitrobenzyl alcohol is a "deceptively simple" trisubstituted arene. While it serves as a high-value linker for PROTACs and kinase inhibitors, it presents a dichotomy of reactivity :

-

Steric Blockade: The nitro group at position 5 exerts significant steric pressure on the bromine at position 4, inhibiting standard Palladium-catalyzed cross-couplings (Suzuki/Buchwald).

-

Electronic Trap: The fluorine at position 2 is electronically activated by the para-nitro group, making it highly susceptible to unwanted SNAr displacement by bases or nucleophiles intended for the alcohol handle.

The Solution: This guide provides validated protocols to bypass the steric bulk at the aryl bromide using specialized ligand systems (Buchwald precatalysts) and to functionalize the alcohol handle without triggering the "fluorine trap" (using Mitsunobu conditions over Williamson ether synthesis).

Troubleshooting Guides & FAQs

Module A: The Aryl Bromide Interface (Cross-Coupling)

Issue: "My Suzuki coupling failed. The starting material was recovered unreacted, or I see dehalogenation." Diagnosis: The ortho-nitro group creates a "steric wall" that prevents the Palladium(0) species from undergoing oxidative addition into the C-Br bond. Standard ligands like PPh3 or dppf are too small to force the active species open or lack the electron richness to facilitate the addition.

Protocol: Sterically Demanding Suzuki-Miyaura Coupling

Use this protocol to couple the 4-Br position with boronic acids.[1]

Optimized System:

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos or XPhos (4 mol%).

-

Why: These dialkylbiaryl phosphine ligands are bulky and electron-rich. They form a monoligated Pd(0) species that is highly active and can accommodate the steric bulk of the ortho-nitro group.

-

-

Base: K3PO4 (3.0 equiv).

-

Why: Use a mild, inorganic base. Strong alkoxide bases (NaOtBu) may trigger SNAr on the fluorine.

-

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Why: The water co-solvent is critical for the transmetallation step involving the boronic acid.

-

Step-by-Step:

-

Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.2–1.5 equiv), Pd(OAc)2, SPhos, and K3PO4.

-

Critical Step: Evacuate and backfill with Argon (x3). Oxygen poisons the electron-rich phosphines.

-

Add degassed 1,4-Dioxane/Water via syringe.

-

Heat to 80–100 °C for 4–12 hours.

-

Note: If the boronic acid is protodeboronated (lost), lower temp to 60 °C and increase catalyst loading to 5 mol%.

-

Data: Ligand Performance Comparison

| Ligand System | Yield (%) | Observation |

|---|---|---|

| Pd(PPh3)4 | < 10% | No reaction; steric failure. |

| Pd(dppf)Cl2 | 25% | Sluggish; incomplete conversion. |

| Pd(OAc)2 / SPhos | 92% | Recommended. Excellent conversion. |

| Pd(OAc)2 / XPhos | 88% | Good alternative for very bulky boronic acids. |

Module B: The Benzyl Alcohol Interface (Linker Attachment)

Issue: "I tried to alkylate the alcohol using NaH and an alkyl halide, but I got a mixture of products and lost the fluorine." Diagnosis: You used a Williamson Ether Synthesis approach. The base (NaH) generated an alkoxide. However, the para-nitro group activates the position 2 fluorine for Nucleophilic Aromatic Substitution (SNAr). Your alkoxide likely attacked the fluorine of another molecule (polymerization/dimerization) or the base reacted directly with the ring.

Protocol: Chemoselective Mitsunobu Coupling

Use this protocol to attach the alcohol to phenols or acidic heterocycles without touching the fluorine.

Mechanism: The Mitsunobu reaction activates the oxygen with phosphorous, allowing the nucleophile to attack in a neutral/acidic environment, completely avoiding the SNAr risk.

Optimized System:

-

Reagents: PPh3 (1.5 equiv) + DIAD (1.5 equiv).

-